

The Quinoline Scaffold: A Privileged Structure in Drug Design

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Compound of Interest

Compound Name: 7-Bromoquinolin-6-
ol;hydrobromide
CAS No.: 2253632-33-4
Cat. No.: B2863774

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Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological activities.^[3] Its derivatives are integral to drugs with applications ranging from antimalarial (e.g., chloroquine) to anticancer and antimicrobial therapies.^{[1][2][4]}

The strategic placement of a hydroxyl group at the C-6 position and halogens (F, Cl, Br, I) at other positions on the ring system is not arbitrary.

- **The 6-Hydroxy Group:** This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzyme active sites. Its phenolic nature also imparts antioxidant properties.
- **Halogenation:** Introducing halogens profoundly impacts the molecule's lipophilicity, electronic distribution, and metabolic stability. This can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic degradation, often leading to increased potency and a more favorable pharmacokinetic profile.

Synthesis of Halogenated Quinolin-6-ol Derivatives

The synthesis of these derivatives can be approached in two primary ways: by constructing the quinoline ring from already halogenated precursors or by halogenating a pre-formed quinolin-6-ol core. Classic quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions are often adapted for this purpose.[5]

General Synthetic Strategy: Modified Friedländer Annulation

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group, is a versatile method for producing substituted quinolines.[5] To synthesize a halogenated quinolin-6-ol derivative, one might start with a halogenated 2-amino-5-hydroxybenzaldehyde.

Rationale: This approach builds the core structure with the key functional groups (halogen, hydroxyl) already in place, avoiding potentially harsh halogenation steps on the sensitive quinoline ring later in the synthesis, which could lead to undesired isomers or degradation.

Experimental Protocol: Synthesis of 7-chloro-4-methylquinolin-6-ol

This protocol outlines a representative synthesis using a modified Friedländer approach.

Step 1: Synthesis of 2-amino-4-chloro-5-hydroxybenzaldehyde (Precursor)

- Starting Material: 5-chloro-2-nitrophenol.
- Formylation: Introduce a formyl group ortho to the hydroxyl group using a Reimer-Tiemann or similar formylation reaction.
- Reduction: Reduce the nitro group to an amine using a standard reducing agent like SnCl_2/HCl or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$).
- Purification: Purify the resulting 2-amino-4-chloro-5-hydroxybenzaldehyde via column chromatography or recrystallization.

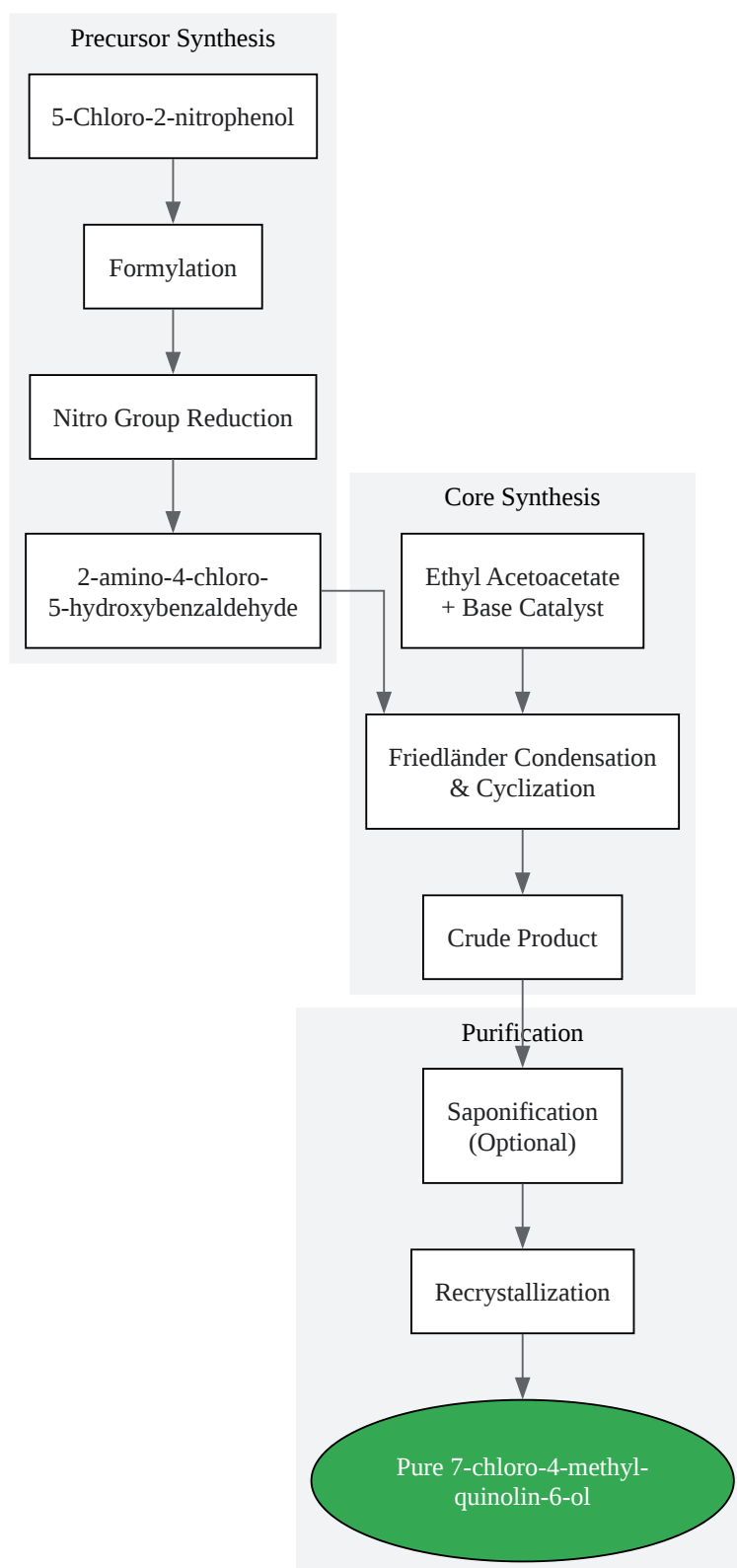
Step 2: Friedländer Condensation

- **Reaction Setup:** In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-chloro-5-hydroxybenzaldehyde and 1.2 equivalents of ethyl acetoacetate in ethanol.
- **Catalysis:** Add a catalytic amount of a base, such as piperidine or potassium hydroxide, to the solution.
 - **Causality:** The base deprotonates the α -methylene group of ethyl acetoacetate, creating a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde, initiating the condensation.
- **Cyclization:** Reflux the mixture for 4-6 hours. The initial condensation product will undergo intramolecular cyclization and subsequent dehydration to form the quinoline ring.
- **Workup:** After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.

Step 3: Saponification (if necessary)

- If the reaction with ethyl acetoacetate results in an ester at the 3-position, it can be removed.
- **Hydrolysis:** Dissolve the crude product in an aqueous solution of sodium hydroxide (10-20%).
- **Heating:** Heat the mixture at reflux for 2-3 hours to hydrolyze the ester.
- **Acidification:** Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is neutral. The desired 7-chloro-4-methylquinolin-6-ol will precipitate.
- **Final Purification:** Filter the product, wash with distilled water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure compound.

Visualization: Synthetic Workflow



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Caption: Workflow for the synthesis of a halogenated quinolin-6-ol derivative.

Biological Activities and Mechanisms of Action

Halogenated quinolin-6-ol derivatives exhibit a remarkable breadth of biological activities, primarily centered on antimicrobial and anticancer effects.

Potent Antimicrobial and Antibiofilm Activity

A significant body of research highlights the efficacy of halogenated quinolines (HQs) against drug-resistant Gram-positive bacteria and their biofilms.[6][7][8] These compounds are particularly notable for their ability to eradicate persistent bacterial cells within biofilms, which are notoriously tolerant to conventional antibiotics.[8][9]

Key Findings:

- Select HQs demonstrate potent activity against methicillin-resistant *Staphylococcus aureus* (MRSA), methicillin-resistant *Staphylococcus epidermidis* (MRSE), and vancomycin-resistant *Enterococcus* (VRE).[7][9]
- For example, one derivative, HQ 2, showed a minimum inhibitory concentration (MIC) of 0.59 μM against MRSE and a minimum biofilm eradication concentration (MBEC) of 2.35 μM . [6][8]
- The mechanism is often not based on membrane destruction, which is common for other biofilm-eradicating agents, suggesting a more specific mode of action.[9]

Data Summary: Antimicrobial Activity of Select Halogenated Quinolines

Compound ID	Organism	MIC (μM)	MBEC (μM)	Reference
HQ 2	MRSE 35984	0.59	2.35	[6][8]
HQ-3	MRSE	-	3.0	[9]
HQ-6	MRSA	-	125	[9]
HQ-4, 5, 6	VRE	-	1.0	[9]

Experimental Protocol: Determining MIC and MBEC

1. Minimum Inhibitory Concentration (MIC) Assay:

- Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Tryptic Soy Broth).
- Inoculation: Add a standardized inoculum of the bacterial strain (e.g., MRSA) to each well. Include positive (bacteria, no compound) and negative (medium only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Minimum Biofilm Eradication Concentration (MBEC) Assay:

- Biofilm Formation: Grow biofilms on the pegs of a Calgary Biofilm Device (CBD) lid by placing it in a 96-well plate containing bacterial culture and incubating for 24 hours.
- Challenge: Transfer the peg lid to a new 96-well plate containing serial dilutions of the test compound.
- Incubation: Incubate for another 24 hours to challenge the established biofilm.
- Recovery: Transfer the peg lid to a recovery plate containing fresh growth medium and sonicate to dislodge surviving bacteria from the pegs.
- Analysis: Incubate the recovery plate for 24 hours. The MBEC is the minimum concentration of the compound required to kill the bacteria in the biofilm, resulting in no growth in the recovery well.

Broad-Spectrum Anticancer Activity

Quinoline derivatives are well-established anticancer agents.^{[10][11]} Halogenation can further enhance this activity. Their mechanisms are diverse and often involve the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.^{[1][12]}

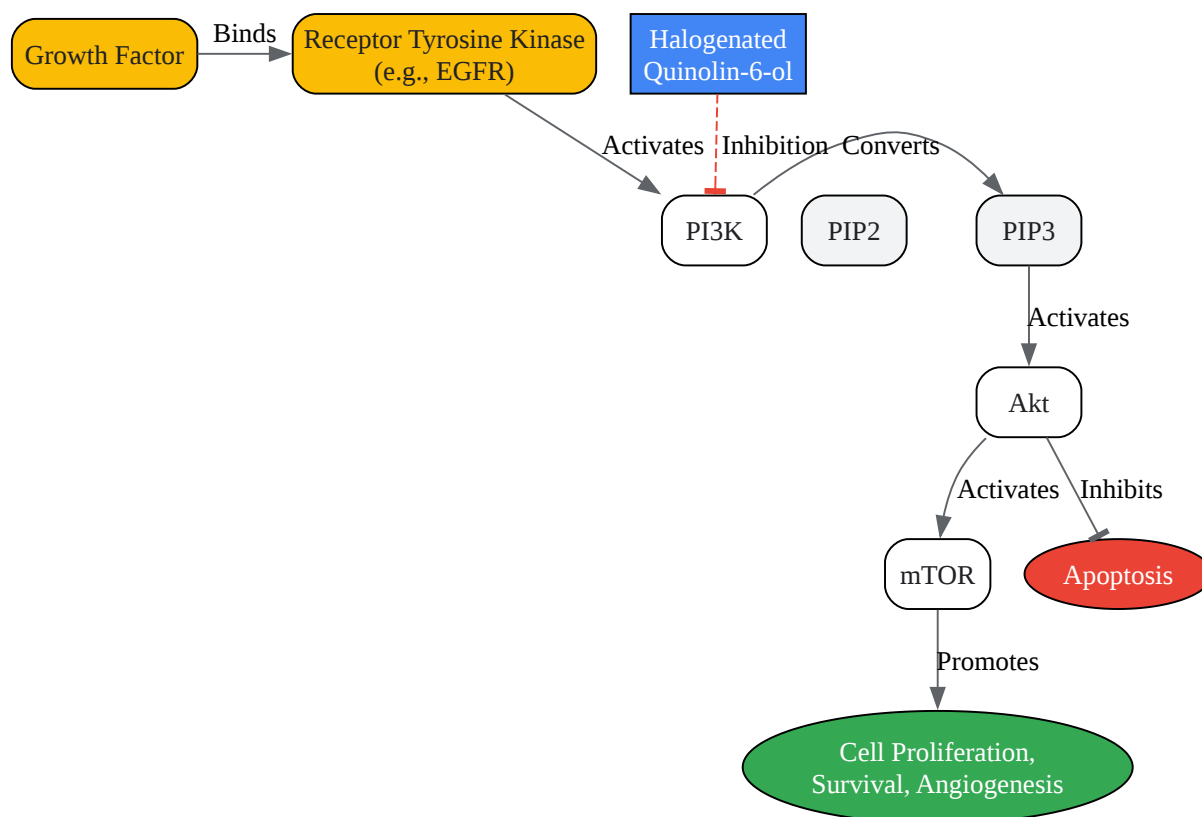
Mechanisms of Action:

- Kinase Inhibition: Many quinoline derivatives function as inhibitors of tyrosine kinases, such as EGFR, which are frequently overactive in cancer cells.[12]
- Apoptosis Induction: Compounds can trigger programmed cell death (apoptosis) by activating pathways like the p53/Bax-dependent pathway.[13]
- Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[12]
- Inhibition of Tubulin Polymerization: Some derivatives disrupt the formation of the mitotic spindle, a critical component for cell division.

Data Summary: Anticancer Activity (IC₅₀ Values)

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Mechanism	Reference
Quinoline-Chalcone Hybrid (39)	A549 (Lung)	1.91	PI3K/Akt/mTOR inhibition	[12]
Quinoline-Chalcone Hybrid (40)	K-562 (Leukemia)	5.29	PI3K/Akt/mTOR inhibition	[12]
Quinoline-Chalcone Hybrid (53)	SKBR-3 (Breast)	0.70	Not specified	[12]
7-alkoxy-4-aminoquinoline (10g)	Multiple Human Lines	< 1.0	p53/Bax-dependent apoptosis	[13]

Visualization: Anticancer Signaling Pathway Inhibition



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by a halogenated quinolin-6-ol derivative.

Neuroprotective Potential

Emerging research indicates that certain quinoline derivatives possess neuroprotective properties, which may be beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15] This activity is often linked to their antioxidant capabilities and their ability to inhibit key enzymes involved in neurodegeneration.[3]

Key Mechanisms:

- **Antioxidant Activity:** The phenolic hydroxyl group can scavenge reactive oxygen species (ROS), reducing the oxidative stress that contributes to neuronal cell death.[\[14\]](#)
- **Enzyme Inhibition:** Halogenated quinolines have been investigated as inhibitors of monoamine oxidase A and B (MAO-A, MAO-B), enzymes that break down neurotransmitters. [\[16\]](#) Inhibition of these enzymes can restore neurotransmitter levels and is a therapeutic strategy for Parkinson's disease.

Structure-Activity Relationships (SAR)

Synthesizing the available data reveals several key trends that guide the rational design of more potent halogenated quinolin-6-ol derivatives:

- **Position of Halogen:** The specific location of the halogen atom on the quinoline ring significantly impacts activity. While a comprehensive SAR for the 6-ol series is still developing, studies on related quinolines show that substitutions at the C5, C7, and C8 positions can dramatically alter biological outcomes.
- **Type of Halogen:** The nature of the halogen (F, Cl, Br, I) influences lipophilicity and electronic properties. Often, more lipophilic bromo and iodo derivatives show enhanced activity, but this can also increase cytotoxicity, requiring a careful balance.
- **Substituents at C2 and C4:** Modifications at the C2 and C4 positions are critical for tuning the activity profile.[\[6\]](#)[\[7\]](#)[\[8\]](#) For example, adding alkyl or amino groups can optimize antibacterial and antibiofilm efficacy.[\[7\]](#)
- **Substituents at C3:** In some quinoline series, a substituent at the C3 position has been identified as an absolute requirement for high-affinity binding to specific biological targets. [\[17\]](#)

Future Perspectives

Halogenated quinolin-6-ol derivatives represent a versatile and highly "tunable" chemical scaffold.[\[6\]](#)[\[8\]](#) The future of this compound class lies in the detailed exploration of their mechanisms of action and the strategic design of next-generation therapeutics. Key areas for future research include:

- Target Deconvolution: Identifying the specific molecular targets responsible for their potent antibiofilm and anticancer effects.
- Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability while minimizing off-target toxicity.
- Synergistic Therapies: Investigating the use of these compounds in combination with existing antibiotics or chemotherapeutics to overcome drug resistance.

By leveraging the principles of medicinal chemistry and a deeper understanding of their biological interactions, halogenated quinolin-6-ol derivatives hold significant promise for addressing critical unmet needs in infectious diseases and oncology.

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